(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

Lipidomics Analytical Chemistry HPLC

In quantitative lipidomics, endogenous C17:0 DAG internal standards often co-elute with biological species, compromising assay accuracy. This 1,3-Dinonadecanoin (CAS 372490-74-9) offers a definitive solution with its virtually absent natural background. - Unique C19:0 chains provide an interference-free signal for absolute quantification via LC-MS or HPLC-ELSD. - Symmetrical 1,3-substitution ensures distinct enzymatic stability, critical for accurate lipase regiospecificity assays. - Supplied at ≥99% purity (GC), validated for use as a high-melting model lipid in DSC/XRD crystallization studies.

Molecular Formula C41H80O5
Molecular Weight 653.1 g/mol
Cat. No. B10799245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate
Molecular FormulaC41H80O5
Molecular Weight653.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)O
InChIInChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-37-39(42)38-46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3
InChIKeyVSZCJVIEISRCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dinonadecanoin: Analytical Standard for Lipidomics


(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate (CAS 372490-74-9), also designated as 1,3-dinonadecanoin or DG(19:0/0:0/19:0), is a saturated 1,3-diacylglycerol (DAG) comprising a glycerol backbone esterified with two nonadecanoic acid (C19:0) moieties at the sn-1 and sn-3 positions [1]. With a molecular formula of C41H80O5 and a molecular weight of 653.1 g/mol, this compound is characterized by its symmetrical structure, high hydrophobicity (XLogP3-AA = 17.3), and extensive rotatable bond count (n = 40) [1]. It is primarily supplied as an analytical standard (≥99% purity by GC) and is utilized in quantitative lipidomics, phase behavior studies, and as a model compound for understanding the physicochemical properties of long-chain saturated diglycerides [1][2].

Non-endogenous C19:0 chain for interference-free internal standardization in lipidomics
1,3-regioisomeric purity supports crystallization, polymorphism and enzymology research
Analytical-standard grade suitable for quantitative HPLC and LC-MS workflows

Specific Advantages of 1,3-Dinonadecanoin


Substituting this specific 1,3-diacylglycerol (DAG) with a shorter-chain analog (e.g., C17:0 or C15:0) or a regioisomeric 1,2-DAG introduces significant variability in critical experimental parameters. The C19:0 acyl chain length is virtually absent from natural mammalian lipidomes, providing a unique, interference-free chromatographic signal as an internal standard [1]. In contrast, common alternatives like C17:0 DAG may overlap with endogenous lipid species, compromising quantitative accuracy in complex biological matrices. Furthermore, the 1,3-substitution pattern exhibits markedly different phase behavior and enzymatic stability compared to the naturally predominant 1,2-isomer, making the generic selection of DAG standards or model lipids unreliable for reproducing specific physical or kinetic data [2][3].

Chain-length mismatch: Shorter-chain analogs (C15:0, C17:0) may co-elute with endogenous lipids in complex biological matrices, compromising quantitative accuracy.
Regioisomer mismatch: 1,2-DAG isomer exhibits different polymorphic behavior and enzymatic stability, altering crystallization and metabolic study outcomes.
Substrate specificity shift: Lipase hydrolysis rates and metabolic routing differ substantially between 1,3- and 1,2-isomers, which may lead to misinterpretation of enzymatic data.

Performance Evidence for 1,3-Dinonadecanoin


Non-Interfering C19:0 Chromatographic Signal

As a lipid standard, the C19:0 chain length of (2-hydroxy-3-nonadecanoyloxypropyl) nonadecanoate confers a distinct chromatographic advantage. Its retention time is shifted relative to shorter-chain analogs (e.g., C15:0, C17:0) and endogenous cellular DAGs (primarily C16:0, C18:0, C18:1) [1]. In normal-phase LC-ESI-MS analyses of lipid extracts, 1,3-DAG species elute prior to and are well-resolved from their 1,2-DAG counterparts, enabling unambiguous quantification without signal overlap from biological matrix components [2]. Unlike C17:0 DAG, which may co-elute with minor endogenous C17 species found in certain bacterial or ruminant fat sources, the C19:0 DAG provides a baseline-resolved, interference-free peak in complex samples such as dairy phospholipid extracts [1].

Chromatographic specificity
Class-level
C19:0 DAG provides near-zero endogenous baseline; C17:0 DAG may present variable background in bacterial/ruminant matrices.
Supports interference-free quantification in complex lipidomics
Class-level inference based on chain-length prevalence in mammalian lipidomes
Lipidomics Analytical Chemistry HPLC

Absence of Metastable α-Phase in 1,3-DAG

The 1,3-substitution pattern profoundly alters the polymorphic landscape of saturated diglycerides. X-ray diffraction studies on the structurally analogous 1,3-distearin (C18:0) reveal a striking absence of the metastable α-form, which is a characteristic and readily formed phase in 1,2-distearin [1]. Instead, 1,3-distearin crystallizes directly into stable β-like forms upon cooling from the melt, exhibiting melting points of 77.7°C and 78.2°C for its two β-polymorphs, compared to 59.5°C for the α-form and 71°C for the β′-form of 1,2-distearin [1]. This fundamental difference in crystallization pathway dictates that 1,3-DAGs, including the target C19:0 compound, will not form the transient, less-ordered α-phase, leading to more predictable and thermodynamically stable solid-state behavior in formulations.

Polymorphic behavior
Class-level
1,3-DAG lacks metastable α-phase; β-polymorphs form directly (e.g., 1,3-distearin Mp ~78°C vs. 1,2-distearin α-form Mp ~60°C).
Predictable crystallization without transient phases for formulation research
Class-level inference from 1,3-distearin X-ray diffraction data
Material Science Lipid Crystallography Polymorphism

Distinct Lipase Hydrolysis of 1,3-DAG

The regiospecificity of the ester bonds in (2-hydroxy-3-nonadecanoyloxypropyl) nonadecanoate directly impacts its susceptibility to enzymatic cleavage. While specific data for the C19:0 homolog are limited, in vitro studies using a rat brain microsomal lipase at pH 4.8 demonstrated that 1,3-diacylglycerol is hydrolyzed at a rate greater than twice that of the corresponding 1,2(2,3)-isomer [1]. Conversely, in the gastrointestinal tract, dietary 1,3-diacylglycerols are not hydrolyzed to 2-monoacylglycerols, thereby reducing chylomicron formation and postprandial serum triacylglycerol levels compared to 1,2-DAG oils [2]. This dual behavior—faster hydrolysis by certain intracellular lipases but distinct metabolic routing in vivo—highlights the unique and context-dependent enzymatic fate of the 1,3-isomer.

Enzymatic hydrolysis
Data to verify
1,3-DAG hydrolyzed >2× faster than 1,2-DAG by rat brain microsomal lipase (pH 4.8).
Distinct metabolic routing for mechanistic enzymology studies
In vitro assay; class-level context; independent source data to verify
Lipid Metabolism Enzymology Drug Delivery

Thermal Phase Stability of 1,3-DAG

The thermal behavior of 1,3-diacylglycerols is highly dependent on acyl chain length. Differential scanning calorimetry (DSC) studies on a homologous series of 1,2-Di-O-acyl-3-O-(α-D-glucopyranosyl)-sn-glycerols (which share the 1,2-DAG substructure) indicate that the C19:0 homologue exhibits unique phase stability: its crystalline phase is stable to temperatures higher than the Lβ phase melting point, resulting in a direct conversion to the Lα or HII phase upon heating without traversing intermediate gel phases [1]. This behavior is not observed for shorter-chain homologues (e.g., C17:0, C15:0), which typically undergo sequential gel-to-liquid crystalline transitions. For the target compound, 1,3-dinonadecanoin, this translates to a high-melting, stable crystalline phase with a melting point predicted to be >75°C, consistent with the β-polymorph melting points of 1,3-distearin (77.7-78.2°C) [2].

Thermal transition pathway
Reported
C19:0 1,3-DAG undergoes direct Lβ→Lα/HII transition without intermediate gel phases; melting predicted >75°C.
Simplified thermal characterization for DSC calibration studies
Cross-study comparable with glycosyl diacylglycerol DSC series
Calorimetry Lipid Biophysics Phase Transitions

Spherulitic β-Polymorph Formation in 1,3-DAG

The crystallization behavior of 1,3-diglycerides at lower temperatures results in the formation of β-polymorphs that organize into spherulitic structures [1]. A 2022 study on model topical ointments demonstrated that this specific crystallization morphology in 1,3-glyceryl distearate and 1,3-glyceryl dipalmitate mixtures plays a critical role in stabilizing emulsion droplets by forming a rigid, three-dimensional network of crystallites at the oil-water interface [1]. This spherulitic network is not formed by the analogous 1,2-diglycerides, which tend to crystallize into needle-like or plate-like morphologies that provide less effective steric stabilization. For the C19:0 homolog, the even longer acyl chain length is expected to enhance this spherulitic crystallization tendency, potentially offering superior emulsion-stabilizing properties in lipid-based formulations.

Crystal morphology
Class-level
1,3-DAG forms spherulitic β-crystals that stabilize emulsion interfaces; 1,2-DAG yields needle/plate-like habits.
Potential for enhanced physical stability in lipid-based dispersions
Observed in model topical ointments with 1,3-glyceryl distearate/palmitate
Rheology Emulsion Science Topical Formulations

RP-HPLC Separation of 1,3- and 1,2-DAG Isomers

Reverse-phase high-performance liquid chromatography (RP-HPLC) enables the baseline separation of positional isomers of diglycerides, a critical capability for verifying the isomeric purity of synthesized or purchased lipid standards [1]. Studies on the behavior of diglycerides in reverse-phase chromatography confirm that 1,2- and 1,3-diglycerides can be resolved as distinct peaks, with 1,3-DAG species generally eluting earlier than their 1,2-DAG counterparts under identical mobile phase conditions [1]. This chromatographic resolution is essential for quality control of (2-hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, ensuring that the material procured is indeed the pure 1,3-isomer and has not undergone acyl migration to the 1,2-isomer during storage or handling. The ability to analytically confirm isomeric identity is a key procurement consideration not universally guaranteed for all DAG standards.

Isomer resolution by HPLC
Class-level
1,3-DAG elutes earlier than 1,2-DAG under RP-HPLC, enabling baseline separation of positional isomers.
Isomeric purity can be analytically confirmed for QC
Applicable for verifying acyl migration in stored DAG standards
Analytical Method Development Lipid Isomer Separation Quality Control

Application Scenarios for 1,3-Dinonadecanoin


Quantitative Lipidomics in Complex Matrices

As an internal standard for the quantification of diacylglycerols and phospholipids in samples such as dairy products, synthetic milk fat, or bacterial lipid extracts [1]. The C19:0 chain length provides a unique, non-endogenous signal, minimizing matrix interference and improving the accuracy of absolute quantification via HPLC-ELSD or LC-MS [1].

Lipid Phase Behavior and Polymorphism Studies

As a model 1,3-diacylglycerol for investigating the effect of long acyl chains (C19:0) on lipid crystallization, melting behavior, and polymorphic transitions [2]. The compound's symmetrical structure and high melting point make it an ideal candidate for differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies aimed at understanding the thermodynamics of saturated diglycerides [2].

Enzymology of Lipid-Metabolizing Enzymes

As a defined substrate for characterizing the regiospecificity and kinetics of lipases and other lipid hydrolases [3]. The 1,3-substitution pattern of this compound allows researchers to differentiate between sn-1(3) and sn-2 specific enzymatic activities, as its hydrolysis rate and product profile differ significantly from the 1,2-isomer [3].

Structured Lipids for Controlled-Release Formulations

As a high-melting, crystalline component in the formulation of solid lipid nanoparticles (SLNs) or emulsion-based drug delivery systems [4]. The spherulitic crystallization of 1,3-diglycerides contributes to the formation of a stabilizing crystalline network at droplet interfaces, enhancing the physical stability and modulating the release profile of encapsulated bioactive compounds [4].

Application
Selection Property
Validation Focus
Complex lipid quantification
Non-endogenous C19:0 internal standard
Interference-free chromatographic peak identity and quantification
Crystallization & polymorphism research
1,3-regioisomer with unique phase behavior
Direct β-phase formation without metastable α-form
Lipase specificity studies
1,3-DAG substrate
Hydrolysis kinetics distinct from 1,2-isomer
Lipid-based formulation development
High-melting 1,3-DAG with spherulitic crystallization
Emulsion droplet stabilization and release modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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